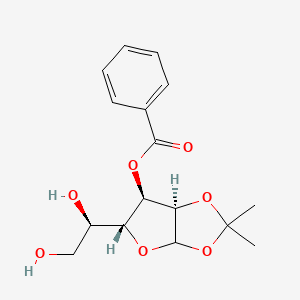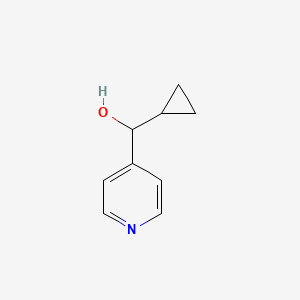
Cyclopropyl(pyridin-4-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cyclopropyl(pyridin-4-yl)methanol involves opening the central cycle of pyrido[3,4-g]quinazoline to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives are prepared from the corresponding ketone precursor. The compound has been evaluated for its protein kinase inhibitory potency .
Molecular Structure Analysis
Cyclopropyl(pyridin-4-yl)methanol has a planar structure due to the pyrido[3,4-g]quinazoline tricyclic system. This planarity is essential for maintaining protein kinase inhibitory potency .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form pyridin-2-yl-methanones .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biocatalysis and Green Chemistry
A study by Chen et al. (2021) explores the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This method uses recombinant Escherichia coli as a whole-cell catalyst and demonstrates improved substrate tolerance and reduced product inhibition. The process achieved a 99.6% yield with high enantiomeric excess in a significantly reduced time, highlighting its efficiency and green chemistry potential (Chen et al., 2021).
Synthetic Chemistry
Rao and Chan (2008) reported on the gold- and silver-catalyzed tandem amination/ring expansion of substituted cyclopropyl methanols, including a process that produces pyrrolidine products. This method, applicable to a range of cyclopropyl methanols, suggests the versatility of cyclopropyl(pyridin-4-yl)methanol in organic synthesis (Rao & Chan, 2008).
Enzyme Inhibition Studies
Frank et al. (1989) examined the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, including cyclopropylmethanol. Their findings contribute to a deeper understanding of enzyme-inhibitor interactions, which could be relevant in biochemical and pharmacological research (Frank et al., 1989).
Catalysis and Material Science
Kermagoret and Braunstein (2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol. These complexes were tested in ethylene oligomerization, demonstrating the potential of cyclopropyl(pyridin-4-yl)methanol derivatives in catalytic applications and material science (Kermagoret & Braunstein, 2008).
Pharmaceutical Intermediates
Ni et al. (2012) focused on producing a key chiral intermediate of the anti-allergic drug Betahistine, using a strain of Kluyveromyces sp. for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to (S)-CPMA, a derivative of cyclopropyl(pyridin-4-yl)methanol. This study highlights its application in pharmaceutical synthesis (Ni et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
cyclopropyl(pyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7,9,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWCNCPALUNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(pyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




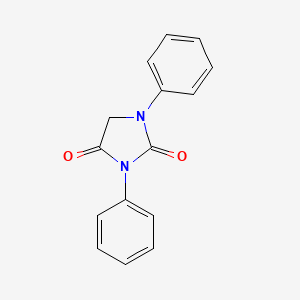
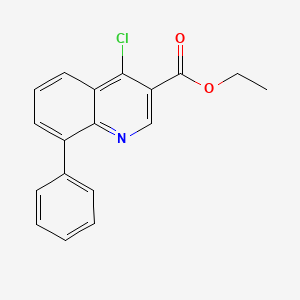
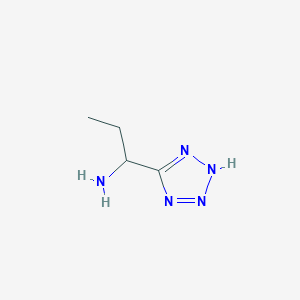

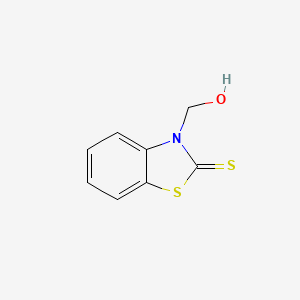
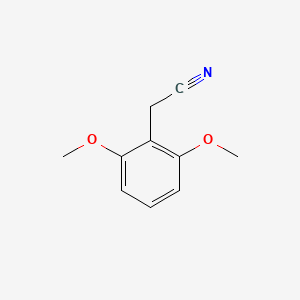
![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)
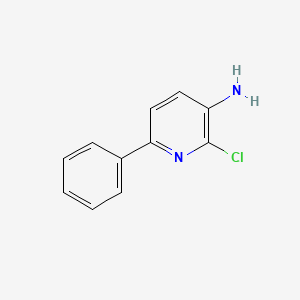
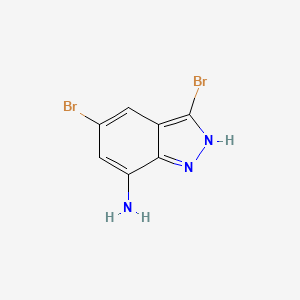
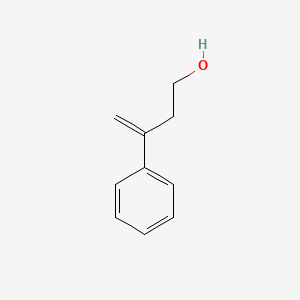
![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)

